molecular formula C15H23N3 B11789136 1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11789136
M. Wt: 245.36 g/mol
InChI Key: HCCPYGXCTFXDPK-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an isopropyl group at the 1-position and a 4-methyl-5-vinylpyridin-2-yl moiety at the 4-position. The piperazine ring’s flexibility and nitrogen atoms enable hydrogen bonding and charge interactions critical for receptor binding, while substituents like isopropyl or vinylpyridinyl groups influence lipophilicity, metabolic stability, and selectivity .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-(5-ethenyl-4-methylpyridin-2-yl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H23N3/c1-5-14-11-16-15(10-13(14)4)18-8-6-17(7-9-18)12(2)3/h5,10-12H,1,6-9H2,2-4H3

InChI Key

HCCPYGXCTFXDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCN(CC2)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

1-Isopropyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

    Cyclization: The formation of ring structures through intramolecular reactions, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

Piperazine derivatives exhibit varied biological activities depending on substituents. Key comparisons include:

Compound Substituents Target Affinity (Ki or IC₅₀) Selectivity Notes
Piperidine analog (Compound 1) Benzyl group hA2AAR 594 nM Low affinity
Piperazine analog (Compound 3) Benzyl group hA2AAR 58 nM 10x higher affinity vs. piperidine
5d (Coumarin-piperazine) Acetyl + phenyl substituents 5-HT1A <1 nM High selectivity over 5-HT2A
Morpholine analog (Compound 5c) Morpholine instead of piperazine ChE enzymes >50% inhibition loss Reduced efficacy
  • Piperazine vs. Piperidine : Replacement of piperidine with piperazine (e.g., Compound 3 vs. 1) enhances hA2AAR binding affinity by 10-fold due to the additional nitrogen’s hydrogen-bonding capability .
  • Substituent Effects : Para-substituents (e.g., OCH2CH2OCH3, COOEt) on benzyl-piperazine analogs reduce hA2AAR affinity, while ethylamine chains improve it . Similarly, ortho/meta substituents on phenylpiperazines enhance 5-HT1A binding, whereas para-nitro or chloro groups diminish activity .
  • Ring Substitution : Replacing piperazine with morpholine (e.g., Compound 5c) drastically reduces cholinesterase inhibition, highlighting the necessity of the piperazine’s charged nitrogen for enzyme interaction .

Metabolic Stability

Piperazine moieties are often metabolic hotspots. For example, deethylation and N-oxide formation are common pathways for piperazine-containing drugs .

Selectivity and Therapeutic Potential

  • Serotonin/Norepinephrine Receptors: Piperazine derivatives with amidine groups (e.g., Compound I-4) show dual 5-HT/NE receptor activity, while vinylpyridinyl substitution in the target compound may enhance specificity for dopaminergic or adenosine receptors .
  • PARP-1 Inhibition: Piperazine-substituted naphthoquinones exhibit PARP-1 selectivity, suggesting that the vinylpyridinyl group in the target compound could similarly enhance interaction with DNA repair enzymes .

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